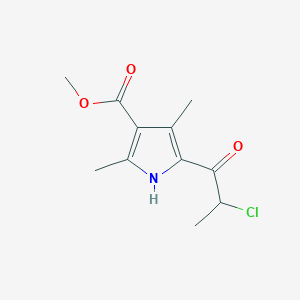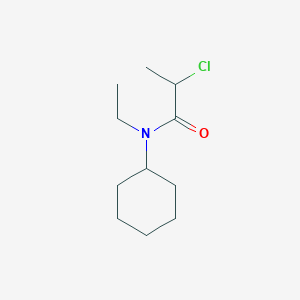
2-chloro-N-cyclohexyl-N-ethylpropanamide
Descripción general
Descripción
2-chloro-N-cyclohexyl-N-ethylpropanamide, also known as CXE, is a chemical compound that has been widely studied for its potential applications in scientific research. CXE is a derivative of cyclohexylamine, which is a common building block in the synthesis of many pharmaceuticals and other organic compounds. In
Aplicaciones Científicas De Investigación
2-chloro-N-cyclohexyl-N-ethylpropanamide has been studied for its potential applications in a variety of scientific research fields, including neuroscience, pharmacology, and toxicology. One of the primary uses of this compound is as a tool to study the function of the N-methyl-D-aspartate (NMDA) receptor, which is a critical component of the central nervous system. This compound has been shown to selectively block the activity of the NMDA receptor, which has led to its use in studies of synaptic plasticity, learning, and memory.
Mecanismo De Acción
The mechanism of action of 2-chloro-N-cyclohexyl-N-ethylpropanamide involves its selective binding to the NMDA receptor. This compound binds to a specific site on the receptor, known as the glycine site, which is distinct from the glutamate binding site. By binding to the glycine site, this compound prevents the binding of glycine, which is an essential co-agonist of the NMDA receptor. This results in a decrease in NMDA receptor activity, which can have a variety of effects on neuronal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and depend on a variety of factors, including the dose, duration of exposure, and the specific experimental conditions. In general, this compound has been shown to decrease NMDA receptor activity, which can lead to a variety of effects on neuronal function, including changes in synaptic plasticity, learning, and memory. This compound has also been shown to have potential applications in the treatment of various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of 2-chloro-N-cyclohexyl-N-ethylpropanamide for lab experiments is its selectivity for the NMDA receptor. This allows researchers to study the specific effects of NMDA receptor blockade on neuronal function, without the confounding effects of other neurotransmitter systems. However, there are also limitations to the use of this compound in lab experiments, including its potential toxicity and the need for careful dosing and experimental design.
Direcciones Futuras
There are many potential future directions for research on 2-chloro-N-cyclohexyl-N-ethylpropanamide and its applications in scientific research. One area of interest is the development of more selective and potent NMDA receptor antagonists, which could be used to study the specific effects of NMDA receptor blockade on neuronal function. Another area of interest is the use of this compound as a tool to study the role of the NMDA receptor in various neurological and psychiatric disorders, including depression, anxiety, and schizophrenia. Finally, there is also potential for the development of new therapeutic agents based on the structure of this compound, which could have applications in the treatment of a variety of diseases and disorders.
Propiedades
IUPAC Name |
2-chloro-N-cyclohexyl-N-ethylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20ClNO/c1-3-13(11(14)9(2)12)10-7-5-4-6-8-10/h9-10H,3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUNDGFTVHZWUAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1CCCCC1)C(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.73 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



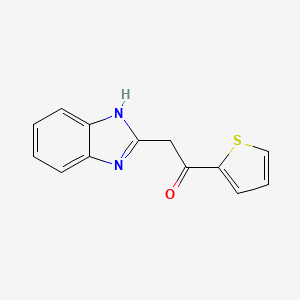
![[2-oxo-2-(1-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B3386393.png)
![2-chloro-N-[3-(pyrrolidine-1-sulfonyl)phenyl]acetamide](/img/structure/B3386400.png)
![5H,6H,7H,8H,9H,10H-cyclohepta[b]indole-4-carboxylic acid](/img/structure/B3386405.png)
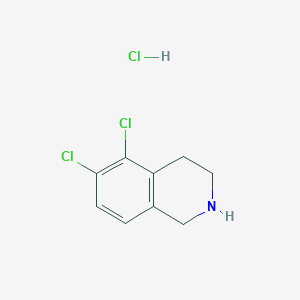
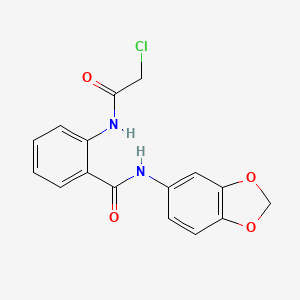
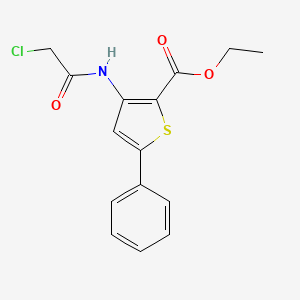
![2-[4-(2,5-Difluorophenyl)-1,3-thiazol-2-yl]acetonitrile](/img/structure/B3386432.png)
![2-{[4-(2-methoxyphenyl)-5-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetic acid](/img/structure/B3386441.png)
![2-chloro-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]propanamide](/img/structure/B3386446.png)
![2-chloro-N-[4-nitro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B3386455.png)
![2-chloro-N-[2-(4-fluorophenyl)ethyl]propanamide](/img/structure/B3386462.png)

